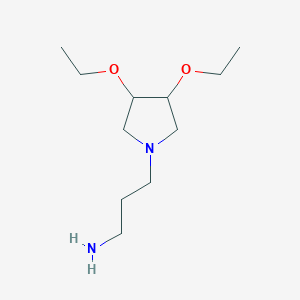
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H24N2O2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine consists of a pyrrolidine ring with two ethoxy groups attached at the 3 and 4 positions. A propylamine chain is attached at the 3 position of the pyrrolidine ring .Applications De Recherche Scientifique
Amine-functionalized Compounds in Biomedical Applications
Amine-functionalized compounds, including those related to pyrrolidine structures, have shown promise in biomedical applications. For instance, chitosan-catechol, a polymer derived from chitin and functionalized with catechol groups, demonstrates excellent biocompatibility and adhesive properties, making it suitable for wound healing patches and tissue sealants. This suggests that compounds with similar functionalities, such as 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine, could have potential applications in biomedical materials due to their ability to form strong adhesions to biological tissues under wet conditions (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Research into nitrogen-containing compounds, including amines, has highlighted their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been identified as effective for the mineralization of such compounds, improving the efficacy of treatment schemes. This indicates the potential for compounds like 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine to be used in environmental applications, particularly in the degradation of persistent organic pollutants (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) are noted for their CO2 capture capabilities due to the strong interaction between CO2 and amino functionalities. This suggests that similarly functionalized organic compounds could be utilized in gas separation and storage applications, offering pathways for environmental management and sustainability (Lin, Kong, & Chen, 2016).
Synthesis and Structural Properties
The synthesis and investigation of compounds with amine and pyrrolidine functionalities have been a subject of study, offering insights into their potential applications in creating novel materials with desired properties. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions that could be relevant for the synthesis of related compounds, highlighting the versatility and potential of these chemical structures in organic synthesis and material science (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-3-14-10-8-13(7-5-6-12)9-11(10)15-4-2/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFNCZICQYRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




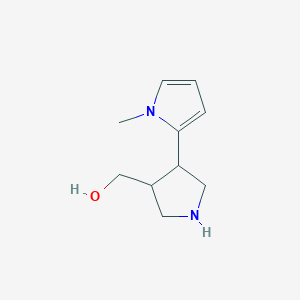

![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)
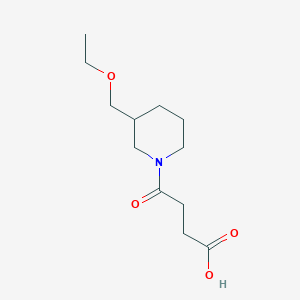

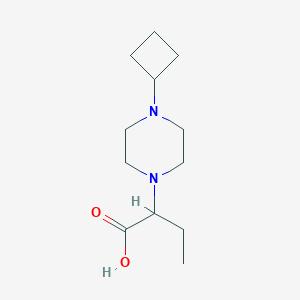
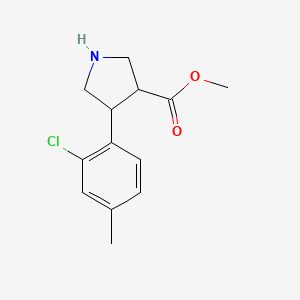


![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)